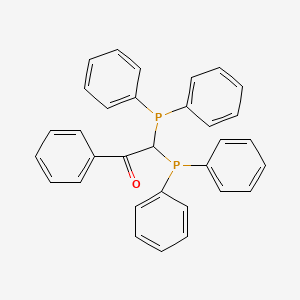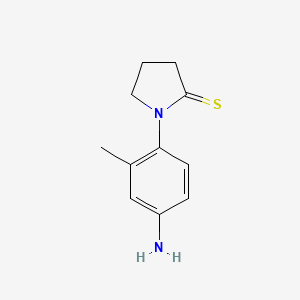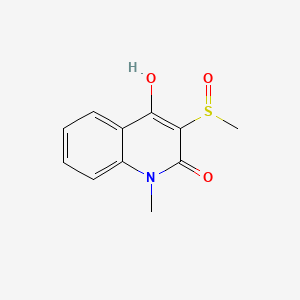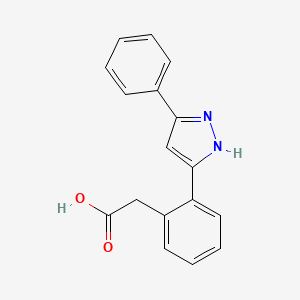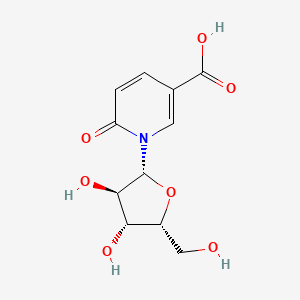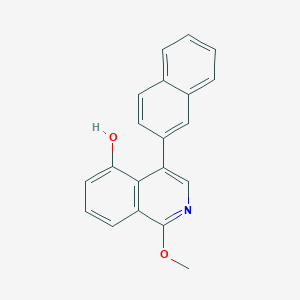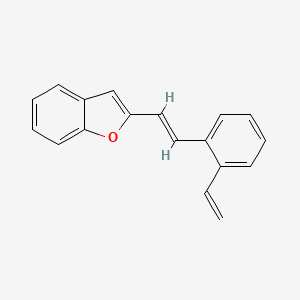
2-(2-Vinylstyryl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Vinylstyryl)benzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Vinylstyryl)benzofuran typically involves the following steps:
Vinylstyryl Group Introduction: The vinylstyryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired vinylstyryl moiety.
Coupling Reactions: The final step involves coupling the benzofuran core with the vinylstyryl group using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Vinylstyryl)benzofuran undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted benzofurans.
Substitution: Halogenated or nitrated benzofurans.
Scientific Research Applications
2-(2-Vinylstyryl)benzofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Vinylstyryl)benzofuran involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the vinylstyryl group.
2-Phenylbenzofuran: A similar compound with a phenyl group instead of the vinylstyryl group.
2-(2-Ethylstyryl)benzofuran: A derivative with an ethyl group instead of the vinyl group.
Uniqueness: 2-(2-Vinylstyryl)benzofuran stands out due to its unique vinylstyryl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14O |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-[(E)-2-(2-ethenylphenyl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C18H14O/c1-2-14-7-3-4-8-15(14)11-12-17-13-16-9-5-6-10-18(16)19-17/h2-13H,1H2/b12-11+ |
InChI Key |
KKFCAMOXAHOCKE-VAWYXSNFSA-N |
Isomeric SMILES |
C=CC1=CC=CC=C1/C=C/C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
C=CC1=CC=CC=C1C=CC2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B12881522.png)
